

In Vivo Efficacy of Platrol (Cisplatin): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Platrol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of **Platrol** (cisplatin), a cornerstone chemotherapy agent. The following sections detail its performance in various animal models, comprehensive experimental protocols, and the core signaling pathways through which it exerts its cytotoxic effects.

Quantitative Efficacy Data

The in vivo antitumor activity of cisplatin has been extensively evaluated in numerous preclinical studies. The following tables summarize key quantitative data from xenograft models of human cancers, providing a comparative overview of its efficacy across different tumor types and treatment regimens.

Ovarian Cancer Xenograft Models

Cell Line	Animal Model	Cisplatin Dosage	Administration Route	Tumor Growth Inhibition (TGI) / Outcome	Reference
A2780	Nude Mice	4, 6, 8 mg/kg (single dose)	Intraperitoneal (i.p.)	Dose-dependent growth delay. Doubling time increased from 2.17 days (control) to 5.52 days (8 mg/kg).[1]	[1]
A2780/cp70 (Cisplatin-resistant)	Nude Mice	8 mg/kg (single dose)	Intraperitoneal (i.p.)	Resistant to maximum tolerated dose.[1]	[1]
A2780	Nude Mice	4 mg/kg (weekly IP injections) with Metformin (100 mg/kg)	Intraperitoneal (i.p.)	Combination significantly reduced tumor growth compared to either agent alone.[2]	[2]
OVCAR3 (Cisplatin-resistant)	Mouse Model	Sustained low-dose (0.1-0.5 µg/mL over 3-5 days)	Intraperitoneal (i.p.) microdevice	Effective in eliminating ovarian cancer cells.[3]	[3]

Oral Squamous Carcinoma Xenograft Model

Cell Line	Animal Model	Cisplatin Dosage	Administration Route	Tumor Growth Inhibition (TGI) / Outcome	Reference
Human Oral Squamous Carcinoma	Nude Mice	0.3, 0.45, 0.9 mg/kg (twice weekly)	Intraperitoneal (i.p.)	TGI of 28%, 47%, and 86% respectively. [4]	[4]
SAS	Nude Mice	0.1 mg/kg	Not Specified	39.4% tumor inhibition.[5]	[5]

Lung Cancer Xenograft Models

Cell Line	Animal Model	Cisplatin Dosage	Administration Route	Tumor Growth Inhibition (TGI) / Outcome	Reference
NCI-H526 (SCLC)	Mice	3.0 mg/kg (single dose)	Intraperitoneal (i.p.)	Cessation of exponential tumor growth for at least 3 days.[6][7][8]	[6][7][8]
NCI-H526 (SCLC) with 1.5 mg/kg pretreatment	Mice	3.0 mg/kg	Intraperitoneal (i.p.)	Pretreatment induced resistance, eliminating the inhibitory effect of the high dose.[6][7][8]	[6][7][8]
Lewis Lung Carcinoma (LLC)	C57/BL/6 Mice	Not Specified	Not Specified	Significant inhibition of tumor growth compared to control.[9]	[9]
A549 (NSCLC)	Nude Mice	4 mg/kg (on days 0, 3, 7)	Intravenous (i.v.)	Good efficiency in restricting tumor growth.[10]	[10]
A549/DDP (Cisplatin-resistant)	Nude Mice	4 mg/kg (on days 0, 3, 7)	Intravenous (i.v.)	Failed to inhibit tumor growth.[10]	[10]
H441 and PC14 (NSCLC)	Athymic Nude Mice	2 mg/kg or 4 mg/kg (two i.p. injections)	Intraperitoneal (i.p.)	Increased [18F]FAHA uptake and	[11]

decreased

[18F]FDG

uptake in

tumors.[11]

Experimental Protocols

The following sections provide a synthesized overview of the methodologies employed in the cited in vivo studies.

Animal Models and Tumor Establishment

- **Animal Strains:** Immunocompromised mice, such as nude (e.g., BALB/c nude) or NSG mice, are commonly used for xenograft studies to prevent rejection of human tumor cells. For syngeneic models, immunocompetent mice like C57/BL/6 are utilized.
- **Cell Culture:** Human cancer cell lines (e.g., A2780 for ovarian cancer, SAS for oral squamous carcinoma, NCI-H526 for small cell lung cancer) are cultured in appropriate media and conditions prior to implantation.
- **Tumor Implantation:** A suspension of $1-5 \times 10^6$ cancer cells is typically injected subcutaneously into the flank of each mouse. For some models, intraperitoneal injection is used to establish disseminated disease.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: $(\text{Length} \times \text{Width}^2)/2$.

Drug Preparation and Administration

- **Cisplatin Formulation:** Cisplatin is typically dissolved in a sterile saline solution (0.9% NaCl) for in vivo administration.
- **Administration Routes:** The most common routes of administration in the reviewed studies are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of route can influence the pharmacokinetic and pharmacodynamic properties of the drug.

- **Dosing Regimens:** Dosing schedules vary significantly between studies and are dependent on the tumor model and the specific research question. Regimens can range from a single high dose to multiple lower doses administered over several weeks.

Evaluation of Efficacy

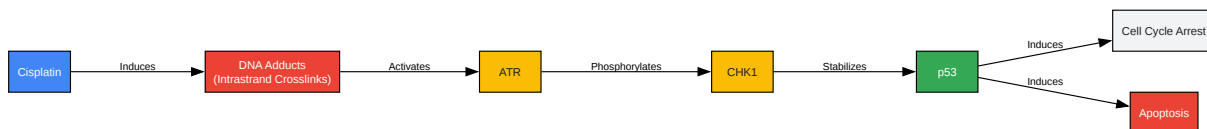
- **Tumor Volume and Growth Inhibition:** The primary endpoint for efficacy is often the change in tumor volume over time compared to a control group (receiving vehicle). Tumor Growth Inhibition (TGI) is calculated to quantify the treatment effect.
- **Survival Analysis:** In some studies, the overall survival of the animals is monitored as a key efficacy endpoint.
- **Biomarker Analysis:** Post-treatment, tumors may be excised for further analysis, including immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
- **Toxicity Monitoring:** Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Signaling Pathways and Mechanisms of Action

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently activates a complex network of signaling pathways leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA double helix. This damage is recognized by cellular machinery, triggering the DNA Damage Response (DDR) pathway.

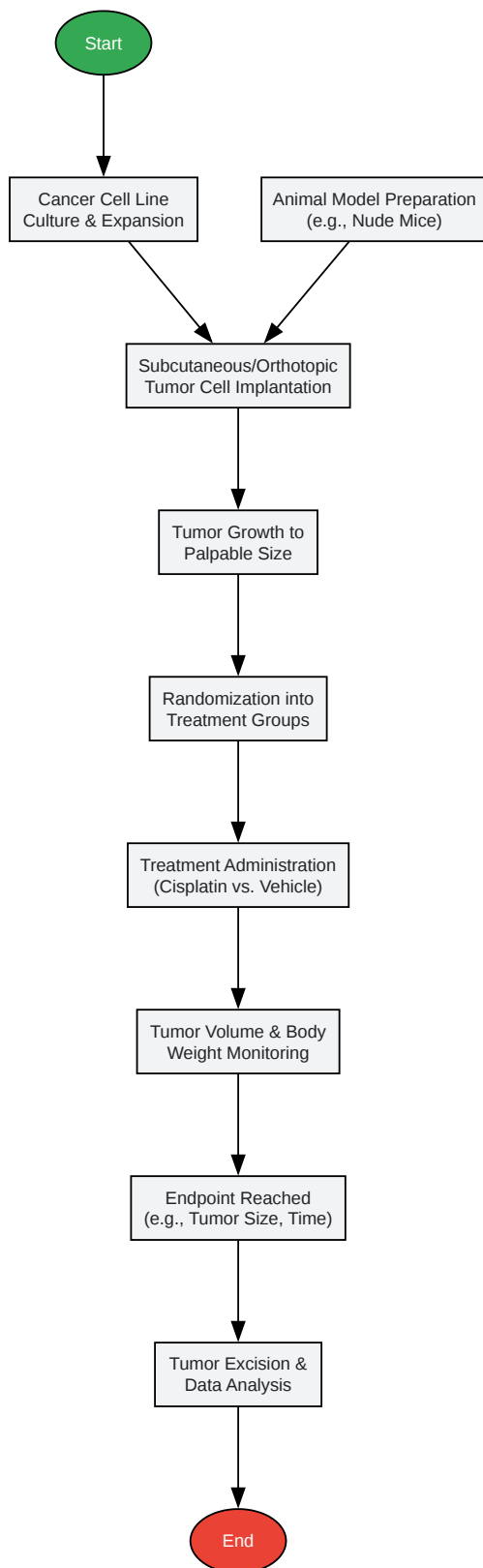


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Caption: Cisplatin-induced DNA damage response pathway.

Apoptosis Signaling Pathway

If the DNA damage induced by cisplatin is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for the therapeutic efficacy of cisplatin. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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